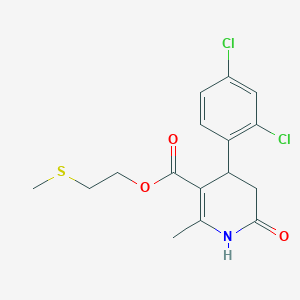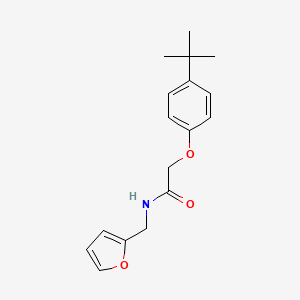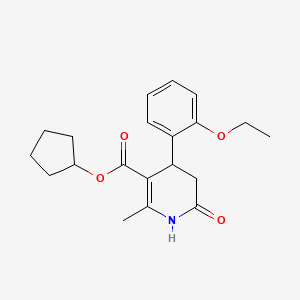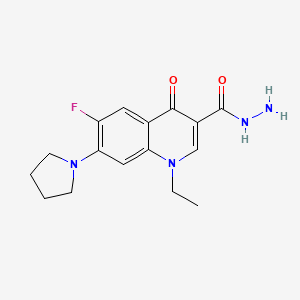
2-(3,5-dimethylphenyl)-1H-isoindole-1,3(2H)-dione
Descripción general
Descripción
The title compound is a specific isoindole derivative with distinct planarity in its molecular structure, characterized by weak C—H⋯O interactions forming a zigzag chain and C—H⋯π interactions between the isoindole and the dimethylphenyl benzene ring. The presence of statistical disorder in the H atoms of the ortho-methyl group indicates intricate intramolecular and intermolecular interactions (Tariq et al., 2010).
Synthesis Analysis
The synthesis of 2-(3,5-dimethylphenyl)-1H-isoindole-1,3(2H)-dione derivatives often involves reactions under neutral conditions, utilizing specific anhydrides with reagents like potassium cyanate or sodium thiocyanate. This process allows for the production of these compounds in good to excellent yields, demonstrating a straightforward method for their preparation (Nikpour et al., 2006).
Molecular Structure Analysis
The molecular structure is essentially planar, showcasing a significant orientation angle between the dimethylphenyl group and the isoindole dione group. This orientation and planarity are crucial for the compound's chemical behavior and interactions within crystals, highlighting its structured molecular geometry (Tariq et al., 2010).
Chemical Reactions and Properties
Chemical reactions involving 2-(3,5-dimethylphenyl)-1H-isoindole-1,3(2H)-dione can lead to various derivatives through interactions with different functional groups. These reactions are influenced by the compound's inherent chemical properties, such as its ability to form weak C—H⋯O and C—H⋯π interactions, which play a significant role in its reactivity and the formation of supramolecular structures (Low et al., 2002).
Physical Properties Analysis
The physical properties, including crystalline structure and vibrational modes, have been extensively studied through techniques like X-ray diffraction and FTIR/Raman spectroscopy. These studies provide insights into the compound's stability, conformation, and interactions at the molecular level, revealing detailed information on its physical characteristics (Arjunan et al., 2009).
Chemical Properties Analysis
The chemical properties of 2-(3,5-dimethylphenyl)-1H-isoindole-1,3(2H)-dione are closely related to its molecular structure and synthesis pathways. Its reactivity, particularly in forming derivatives with diverse biological activities, showcases its potential in various chemical and pharmacological applications. The compound's ability to undergo different chemical reactions underscores its versatility and importance in synthetic chemistry (Tan et al., 2020).
Propiedades
IUPAC Name |
2-(3,5-dimethylphenyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-10-7-11(2)9-12(8-10)17-15(18)13-5-3-4-6-14(13)16(17)19/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRYFDLJSGLUOCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=CC=CC=C3C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40967704 | |
| Record name | 2-(3,5-Dimethylphenyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40967704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40101-45-9, 5319-98-2 | |
| Record name | 2-(3,5-Dimethylphenyl)-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40101-45-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3,5-Dimethylphenyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40967704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(phenylthio)dibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B5614826.png)

![1-(3-chlorophenyl)-4-[(3-hydroxyphenyl)acetyl]-5-methyl-2-piperazinone](/img/structure/B5614849.png)
![N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5614853.png)




![2-[(2-bromopropanoyl)amino]benzoic acid](/img/structure/B5614898.png)
![N~3~-butyl-N~3~-[(2-nitrophenyl)sulfonyl]-beta-alaninamide](/img/structure/B5614902.png)

